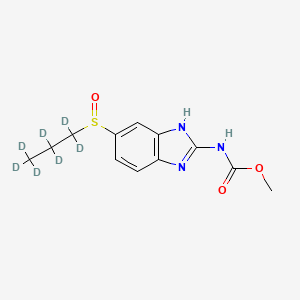
Albendazole sulfoxide-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Albendazole sulfoxide-d7, also known as Ricobendazole-d7, is a deuterium-labeled derivative of Albendazole sulfoxide. Albendazole sulfoxide is the primary active metabolite of Albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections. The deuterium labeling in this compound is used for pharmacokinetic studies and other research applications to trace the compound’s behavior in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
Albendazole sulfoxide-d7 can be synthesized through the deuteration of Albendazole sulfoxide. The process involves the incorporation of deuterium atoms into the Albendazole sulfoxide molecule. This is typically achieved using deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as catalytic hydrogen-deuterium exchange reactions. The final product is purified through methods like crystallization and chromatography to ensure the desired isotopic purity and chemical stability .
化学反応の分析
Types of Reactions
Albendazole sulfoxide-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to Albendazole sulfone-d7.
Reduction: Conversion back to Albendazole-d7.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents and appropriate solvents.
Major Products
Oxidation: Albendazole sulfone-d7.
Reduction: Albendazole-d7.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Albendazole sulfoxide-d7 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in biological systems. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Albendazole and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions.
Biological Research: Used in studies involving parasitic infections to evaluate the efficacy and mechanism of action of Albendazole.
Environmental Studies: Tracing the environmental fate and transport of Albendazole residues
作用機序
Albendazole sulfoxide-d7 exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the degeneration of cytoplasmic microtubules in intestinal and tegmental cells of parasites. The result is impaired glucose uptake, depletion of glycogen stores, and eventual death of the parasite due to energy depletion .
類似化合物との比較
Similar Compounds
Albendazole: The parent compound, used widely as an anthelmintic.
Albendazole sulfoxide: The non-deuterated form of Albendazole sulfoxide.
Albendazole sulfone: Another metabolite of Albendazole with similar anthelmintic properties.
Uniqueness
Albendazole sulfoxide-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound with high precision using mass spectrometry and other analytical techniques. This labeling also helps in studying the pharmacokinetics and metabolic pathways without interference from endogenous compounds .
生物活性
Albendazole sulfoxide-d7 (ASOX-d7) is a deuterated derivative of albendazole sulfoxide, the primary active metabolite of albendazole. This compound is notable for its incorporation of seven deuterium atoms, enhancing its stability and allowing for precise tracking in biological studies. It exhibits significant anthelmintic activity against various parasitic infections, particularly nematodes and cestodes, making it valuable in treating conditions like neurocysticercosis and echinococcosis.
- Chemical Formula : C12H8D7N3O3S
- Molecular Weight : Approximately 291.4 g/mol
ASOX-d7 functions primarily by binding to the β-tubulin of parasites, disrupting microtubule formation essential for cell division and function. This mechanism is crucial in its efficacy against parasitic infections.
Pharmacokinetics
Research indicates that ASOX-d7 is primarily used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion (ADME) of albendazole. Its isotopic labeling allows for enhanced detection and quantification in biological samples, providing insights into drug metabolism pathways and therapeutic efficacy.
Key Pharmacokinetic Parameters
| Parameter | Albendazole | Albendazole Sulfoxide |
|---|---|---|
| Plasma Half-Life | ~3 hours | ~8.5 hours |
| Bioavailability | Variable (28% - 100%) | Dependent on dosing and patient factors |
Case Studies and Research Findings
- Efficacy in Neurocysticercosis : A study involving 118 patients with parenchymal neurocysticercosis demonstrated that higher ASOX plasma levels correlate with increased antiparasitic efficacy. Patients receiving combined therapy with albendazole and praziquantel exhibited up to 50% higher ASOX levels compared to those on albendazole alone, leading to improved outcomes .
- Protoscolicidal Effects : Research has shown that albendazole demonstrates significant protoscolicidal effects against Echinococcus granulosus protoscolices. In vitro studies indicated that concentrations of 250 μg/ml and higher were effective in reducing viability over time .
- Pharmacokinetic Analysis : A detailed pharmacokinetic study analyzed the concentration-time profiles of albendazole and ASOX after oral administration of 400 mg of albendazole. Results indicated that while low concentrations of the parent drug were detected, ASOX was quantifiable for up to 48 hours post-administration .
Interaction with Biological Systems
ASOX-d7 interacts with various enzymes involved in drug metabolism, including cytochrome P450 isoforms. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing dosing regimens for patients undergoing treatment with albendazole.
Notable Interactions
- Cytochrome P450 Enzymes : Primarily CYP3A4 is involved in the oxidation of albendazole to ASOX.
- Concomitant Medications : The presence of steroids or antiepileptic drugs can significantly influence ASOX plasma levels, impacting therapeutic outcomes .
Comparison with Related Compounds
The following table compares ASOX-d7 with structurally similar compounds:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Albendazole | High | Anthelmintic | Prodrug converted to active metabolite |
| Ricobendazole | Moderate | Anthelmintic | Enhanced potency against certain parasites |
| Fenbendazole | Moderate | Anthelmintic | Broader spectrum against gastrointestinal parasites |
特性
分子式 |
C12H15N3O3S |
|---|---|
分子量 |
288.38 g/mol |
IUPAC名 |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |
InChIキー |
VXTGHWHFYNYFFV-JOMZKNQJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
正規SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















